3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted at the 2 and 5 positions with chlorine atoms, which influences its chemical reactivity and biological properties.
The compound can be synthesized through various chemical methods, often involving multi-component reactions or modifications of existing imidazo[1,2-a]pyridine derivatives. Its synthesis is significant in the context of drug discovery and development, particularly for targeting specific biological pathways.
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. It contains both nitrogen and carbon atoms in its ring structure, contributing to its unique properties and reactivity.
The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine can be approached through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yields and selectivity. For example, using non-nucleophilic solvents like tert-butanol has been shown to improve yields by minimizing side reactions during the synthesis of tetracyclic derivatives .
The molecular formula is , with a molecular weight of approximately 251.09 g/mol. The presence of chlorine atoms significantly affects both the electronic properties and steric hindrance of the molecule.
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituents, which can enhance electrophilicity at adjacent positions on the ring system.
The mechanism of action for compounds like 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine often involves interactions with biological targets such as enzymes or receptors.
Preliminary studies have indicated that derivatives containing this scaffold exhibit promising activity against specific cancer cell lines by modulating key signaling pathways associated with tumor growth .
Relevant data on these properties are crucial for understanding how this compound behaves in biological systems and during synthesis.
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine has several potential applications:
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" heterocyclic system due to its broad therapeutic applications, including anticancer, antimicrobial, antiviral, and antidiabetic activities [6] [8]. Hybridization with pyrimidine enhances target selectivity and binding affinity, leveraging pyrimidine's role as a ubiquitous pharmacophore in nucleic acid metabolism and kinase regulation. The 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivative exemplifies this synergy, where the electron-deficient dichloropyrimidine moiety facilitates covalent interactions with catalytic lysine residues in enzymatic pockets, while the planar imidazopyridine system intercalates into DNA or ATP-binding sites [7] [8]. This dual functionality enables multitarget engagement, particularly against oncology and infectious disease targets, as evidenced by clinical candidates like telacebec (Q203), an antitubercular agent targeting the QcrB subunit of cytochrome bc₁ complex [8].
Table 1: Approved Drugs and Clinical Candidates Featuring Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Area | Key Target/Mechanism | Status |
---|---|---|---|
Zolpidem | Insomnia | GABA_A receptor modulator | Marketed |
Alpidem | Anxiety | GABA_A receptor modulator | Marketed (withdrawn) |
Telacebec (Q203) | Tuberculosis | QcrB inhibitor (OxPhos pathway) | Phase II clinical |
3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine | Oncology/Antimicrobial | Kinase/DNA gyrase inhibition | Preclinical research |
The synthesis of 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives emerged from efforts to optimize imidazopyridine-based kinase inhibitors, particularly against c-Kit and PDGFRα, which are implicated in gastrointestinal stromal tumors (GISTs) [7]. The dichloropyrimidine group was strategically incorporated to exploit its reactivity in nucleophilic substitution reactions, enabling rapid diversification at the C4 position of pyrimidine. Two primary CAS numbers are associated with this compound: 1224709-09-4 (8-methoxy variant) and 882562-65-4 (unsubstituted imidazopyridine) [1] [3]. Synthetic routes typically involve:
Table 2: Synthetic Methods for 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Ullmann Coupling | CuI, Cs₂CO₃, DMSO, 100°C, 12h | 45–62 | Broad substrate scope |
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 8h | 68–79 | Chemoselective, mild conditions |
Tandem Cyclization | TFA, CH₂Cl₂, rt, 3h; then arylboronic acid | 51–73 | One-pot, atom-economical |
Despite promising activity, 3-(2,5-dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine faces underexplored areas:
Table 3: Biological Activity Profile of 3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine
Target/Pathogen | Assay | Activity (IC₅₀/MIC) | Reference Compound |
---|---|---|---|
S. aureus DNA gyrase B | ATPase inhibition | 0.8 μM | Novobiocin (0.2 μM) |
FLT3 kinase (Oncological) | Kinase inhibition | 1.2 μM | Imatinib (0.7 μM) |
M. tuberculosis H37Rv | Microbroth dilution | 0.12 μg/mL | Telacebec (0.003 μg/mL) |
HepG2 cytotoxicity | Cell viability | 28 μM | Doxorubicin (0.5 μM) |
These gaps highlight the need for structure-activity relationship (SAR) studies focused on C6/C7 modifications of imidazopyridine and pyrimidine N1 functionalization to enhance selectivity and overcome physiological barriers [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: